4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

X-ray co-crystallization Structural biology Salt-form engineering

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate (CAS 1334417-63-8) is a fluorinated piperidine building block comprising a trifluoroethanol moiety attached at the 4-position of the piperidine ring, isolated as an oxalate salt. Its calculated LogP of 0.39 indicates a balanced hydrophilic–lipophilic profile that differs meaningfully from non-halogenated piperidine alcohol analogs.

Molecular Formula C9H14F3NO5
Molecular Weight 273.21 g/mol
CAS No. 1334417-63-8
Cat. No. B3021452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate
CAS1334417-63-8
Molecular FormulaC9H14F3NO5
Molecular Weight273.21 g/mol
Structural Identifiers
SMILESC1CNCCC1C(C(F)(F)F)O.C(=O)(C(=O)O)O
InChIInChI=1S/C7H12F3NO.C2H2O4/c8-7(9,10)6(12)5-1-3-11-4-2-5;3-1(4)2(5)6/h5-6,11-12H,1-4H2;(H,3,4)(H,5,6)
InChIKeyWGCRIBLVYFBLRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine Oxalate (CAS 1334417-63-8) – Baseline Characteristics for Procurement Scientists


4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate (CAS 1334417-63-8) is a fluorinated piperidine building block comprising a trifluoroethanol moiety attached at the 4-position of the piperidine ring, isolated as an oxalate salt . Its calculated LogP of 0.39 indicates a balanced hydrophilic–lipophilic profile that differs meaningfully from non-halogenated piperidine alcohol analogs . This compound is employed as a screening candidate for GABA-A receptor modulation, where the trifluoroethyl group mimics the pharmacological signature of ethanol while the oxalate counterion improves crystallinity for structural biology applications . It is commercially available at ≥98% purity (NLT 98%) from ISO-certified suppliers and carries Hazard Statement H302/H315/H319/H335 (harmful if swallowed; skin/eye irritant; may cause respiratory irritation) .

Why 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine Oxalate Cannot Be Replaced by Generic Piperidine Analogs


Despite sharing a piperidine core with numerous commercially available analogs, 4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine oxalate (CAS 1334417-63-8) cannot be interchanged with generic piperidine derivatives without compromising key experimental outcomes. The oxalate salt form is explicitly selected to enhance crystallinity for X-ray co-crystallization studies—a property not provided by the corresponding free base (CAS 743402-57-5) or hydrochloride salt (CAS 184042-84-0) . The 4-position attachment of the hydroxy-trifluoroethyl group confers a distinct pharmacological profile compared to regioisomers such as the 3-substituted analog, which has been investigated as a pyruvate dehydrogenase kinase inhibitor rather than a GABA-A receptor modulator . Furthermore, replacement by non-fluorinated ethanol-piperidine analogs (e.g., 4-(1-hydroxyethyl)piperidine) eliminates the metabolic stability advantage conferred by the C–F bonds in the trifluoroethyl group, which resist alcohol dehydrogenase-mediated oxidation . The quantitative evidence compiled in Section 3 substantiates each of these differentiation points.

Product-Specific Quantitative Differentiation Evidence for 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine Oxalate (CAS 1334417-63-8)


Crystallinity Enhancement of the Oxalate Salt vs. Free Base or Hydrochloride for Structural Biology

The oxalate salt of 4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine is specifically formulated to enhance crystallinity for X-ray co-crystallization studies, a critical requirement in structural biology workflows . The free base (CAS 743402-57-5, MW 183.17) and the hydrochloride salt (CAS 184042-84-0, MW 219.63) lack the oxalate counterion that promotes well-ordered crystal lattice formation through hydrogen-bonding networks . While the free base and hydrochloride are suitable for solution-phase assays, they typically produce inferior diffraction-quality crystals compared to the oxalate salt . No published comparative crystallinity metrics (e.g., crystal packing scores or diffraction resolution limits) are available for this specific compound series; this evidence derives from the vendor's formulation rationale and established salt-form engineering principles in piperidine analogs [1].

X-ray co-crystallization Structural biology Salt-form engineering

LogP Differentiation: Balanced Hydrophilic–Lipophilic Profile of the Oxalate Salt vs. Predicted Values for Non-Salt Analogs

The experimentally derived (calculated) LogP of 4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine oxalate (CAS 1334417-63-8) is 0.39360, as reported in the authoritative chemical database ChemSrc . This value reflects the ionized oxalate salt form (C9H14F3NO5, MW 273.206), which is considerably more hydrophilic than the corresponding free base. The free base (CAS 743402-57-5, C7H12F3NO, MW 183.17) is expected to have a significantly higher LogP due to the absence of the polar oxalate counterion and free NH group contributions . By comparison, the hydrochloride salt (CAS 184042-84-0) has different aqueous solubility characteristics owing to the distinct counterion identity . A LogP of ~0.39 indicates that the oxalate salt resides in a range favorable for both aqueous solubility and membrane permeability in cell-based assays, whereas the more lipophilic free base may require co-solvent or adjusted formulation conditions.

Lipophilicity LogP Physicochemical property comparison

Purity Specification Advantage: NLT 98% vs. Standard 95% Grade Piperidine Analogs

Multiple commercial sources for 4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine oxalate supply the compound at a certified purity of NLT 98% (Not Less Than 98%), with ISO-certified quality control documentation . In contrast, structurally similar piperidine analogs—including the free base (CAS 743402-57-5), the hydrochloride salt (CAS 184042-84-0), and the 3-position regioisomer oxalate—are routinely offered at 95% purity . For example, Apollo Scientific lists the free base at ≥95% purity , and AchemBlock lists the hydrochloride at 95% . The 3-percentage-point purity differential translates to a reduction in total impurity burden from ≤5% to ≤2%, which is particularly consequential in sensitive biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) where trace impurities can generate spurious binding signals or affect baseline stability.

Purity specification Quality assurance Procurement grade comparison

Regioisomeric Target Selectivity: 4-Position GABA-A Modulation vs. 3-Position Pyruvate Dehydrogenase Kinase Inhibition

The substitution position of the hydroxy-trifluoroethyl group on the piperidine ring determines the compound's biological target profile. 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate (CAS 1334417-63-8) is utilized as a screening compound for GABA-A receptor modulation, where the trifluoroethyl group mimics ethanol's pharmacological effects with the piperidine NH serving as a hydrogen-bond anchor . In contrast, the 3-position regioisomer—3-(1-hydroxy-2,2,2-trifluoroethyl)piperidine oxalate—has been characterized as an inhibitor of pyruvate dehydrogenase kinase (PDK), a completely distinct target involved in metabolic regulation . While neither compound has published IC50 values for their respective primary targets against each other's targets in a direct head-to-head assay, the divergent reported biological activities underscore that the 4-position vs. 3-position attachment of the hydroxy-trifluoroethyl moiety is not an interchangeable structural feature.

Regioisomer selectivity GABA-A receptor Target engagement differentiation

Metabolic Stability Advantage of the Trifluoroethyl Group Over the Ethyl Analog for In Vitro and In Vivo Studies

The trifluoroethyl group in 4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine oxalate provides a class-level metabolic stability advantage over the corresponding non-fluorinated ethyl analog (4-(1-hydroxyethyl)piperidine). Trifluoroethanol and its derivatives are known to resist oxidation by alcohol dehydrogenase (ADH) because the strong electron-withdrawing trifluoromethyl group destabilizes the transition state for hydride transfer—the rate-limiting step in ADH-catalyzed alcohol oxidation [1]. This principle has been experimentally validated for 2,2,2-trifluoroethanol itself, which is oxidized at a substantially slower rate than ethanol in human liver microsome preparations [2]. The ChemShuttle product datasheet explicitly states that the trifluoroethyl group in the target compound 'mimics ethanol's pharmacological effects with improved metabolic stability' . While no head-to-head metabolic half-life (t1/2) comparison between the target compound and its ethyl analog has been published, the class-level inference from well-characterized trifluoroethanol biochemistry supports a meaningful differentiation.

Metabolic stability Fluorine substitution Alcohol dehydrogenase resistance

Optimal Research and Industrial Application Scenarios for 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine Oxalate (CAS 1334417-63-8)


GABA-A Receptor Positive Allosteric Modulator (PAM) Screening and Alcohol-Dependence Pharmacology

Based on its characterization as a GABA-A receptor screening compound , 4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine oxalate is positioned for high-throughput screening campaigns targeting novel positive allosteric modulators of GABA-A receptors. The trifluoroethyl group mimics the pharmacodynamic effects of ethanol at GABA-A receptors—enhancing Cl⁻ currents at submaximal agonist concentrations [1]—while the metabolic stability advantage (Section 3, Evidence Item 5) makes the compound suitable for follow-up in vivo alcohol-dependence and anesthetic-adjuvant models. The 4-position piperidine NH remains free for further derivatization, enabling rapid SAR expansion around the trifluoroethanol pharmacophore.

Target–Ligand Co-Crystallization and Structural Biology of GABA-A or Related Cys-Loop Receptors

The oxalate salt form is explicitly formulated to enhance crystallinity for X-ray co-crystallization studies . Structural biology groups pursuing high-resolution structures of GABA-A receptor ligand-binding domains or related Cys-loop family receptors (glycine, nAChR) should procure this specific salt form rather than the free base or hydrochloride. The higher purity specification (NLT 98%, Section 3, Evidence Item 3) further reduces the risk that trace impurities will interfere with crystal nucleation or lead to heterogeneous ligand occupancy in the electron density map . The balanced LogP of 0.39 ensures adequate solubility in the aqueous crystallization buffers typically used for membrane protein crystallography .

Fluorinated Fragment Library Construction for ¹⁹F NMR-Based Fragment Screening

The trifluoromethyl group in the target compound provides a natural ¹⁹F NMR handle for fragment-based drug discovery (FBDD) campaigns . ¹⁹F NMR is a powerful method for detecting weak-affinity fragment binding (KD in the μM–mM range) to protein targets, and the presence of three equivalent fluorine atoms yields a strong, sharp singlet signal. The 4-piperidine scaffold provides a rigid, sp³-rich core that can be elaborated into lead-like molecules. The oxalate salt form ensures consistent solubility and handling properties across fragment library storage conditions (2–8°C recommended ). By contrast, the free base may exhibit variable hydration and degradation, compromising library integrity over time .

Building Block for Parallel Synthesis of N-Functionalized Trifluoroethanol Piperidine Libraries

The free piperidine NH in 4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine oxalate (liberated by mild base treatment) serves as a versatile handle for parallel amide bond formation, reductive amination, or sulfonylation reactions . This enables the rapid generation of diverse N-functionalized libraries while retaining the metabolically stable trifluoroethanol pharmacophore. The regioisomeric specificity (4-position, Section 3, Evidence Item 4) ensures that the resulting library members present the hydroxy-trifluoroethyl group in the correct geometry for GABA-A receptor engagement, whereas libraries built from the 3-position regioisomer would be directed toward PDK-related targets . The NLT 98% purity of the starting material minimizes the formation of byproducts that would complicate library purification and biological interpretation .

Quote Request

Request a Quote for 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.